molecular formula C4H2F3NOS B3417800 2(3H)-Thiazolone, 4-(trifluoromethyl)- CAS No. 1153291-65-6

2(3H)-Thiazolone, 4-(trifluoromethyl)-

Cat. No.: B3417800
CAS No.: 1153291-65-6
M. Wt: 169.13 g/mol
InChI Key: NUTIRAIHGFECTL-UHFFFAOYSA-N
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Description

2(3H)-Thiazolone, 4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C4H2F3NOS and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2(3H)-Thiazolone, 4-(trifluoromethyl)- is 168.98091935 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(3H)-Thiazolone, 4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Thiazolone, 4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)-3H-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NOS/c5-4(6,7)2-1-10-3(9)8-2/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTIRAIHGFECTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153291-65-6
Record name 4-(trifluoromethyl)-2(3H)-thiazolone
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Contextualization Within Thiazolone Heterocyclic Systems

The 2(3H)-thiazolone core belongs to the broader family of thiazole-containing heterocycles, which are five-membered rings containing both a sulfur and a nitrogen atom. This class of compounds is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. nih.gov Thiazole (B1198619) and its derivatives, including thiazolidinones, exhibit a vast array of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com

The thiazolone scaffold itself, a ketone-containing thiazole ring, is recognized as a "privileged scaffold" in modern medicinal chemistry. nih.gov This is due to its versatile reaction centers, which allow for extensive chemical modification and the synthesis of diverse compound libraries. nih.gov Researchers have successfully synthesized various thiazolone derivatives to target a range of biological pathways. For instance, certain 5-ene-4-thiazolidinones have been identified as potent agents, while others have been explored for their inhibitory effects on bacterial enzymes like MurB, which is crucial for peptidoglycan biosynthesis. nih.govrroij.com The inherent reactivity of the thiazolone ring, such as its utility as a pronucleophile in asymmetric synthesis, further underscores its importance as a versatile building block for complex molecular architectures. ehu.es

The Pervasive Role of Trifluoromethyl Groups in Chemical Design

The incorporation of a trifluoromethyl (CF3) group is a well-established and powerful strategy in modern drug design. mdpi.comnih.gov This small structural modification can profoundly influence a molecule's physicochemical properties, leading to enhanced therapeutic potential. mdpi.com The CF3 group is often used to increase metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the group resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com

Furthermore, the high electronegativity of the fluorine atoms imparts unique electronic characteristics. The CF3 group is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. mdpi.com It also significantly increases lipophilicity (fat solubility), which can improve a compound's ability to cross biological membranes and reach its target. mdpi.com Due to its size and electronic properties, the trifluoromethyl group is often employed as a bioisostere for other atoms or groups, like chlorine or a methyl group, to fine-tune a molecule's shape and biological activity. mdpi.com The prevalence of this group is evident in the numerous approved drugs that contain it. digitellinc.com

Table 1: Key Physicochemical Properties Influenced by the Trifluoromethyl Group

PropertyImpact of Trifluoromethyl (CF3) GroupReference
Metabolic Stability Increased due to the high bond energy of the C-F bond. mdpi.com
Lipophilicity Increased, which can enhance membrane permeability. mdpi.com
Electronegativity High, acts as a strong electron-withdrawing group. mdpi.com
Binding Affinity Can be enhanced through favorable interactions with protein targets. mdpi.com
Bioisosterism Often used as a replacement for chlorine or methyl groups. mdpi.com

Historical Development and Current Research Significance of the 2 3h Thiazolone, 4 Trifluoromethyl Scaffold

While the broader classes of thiazolones and trifluoromethylated compounds are well-documented, the specific scaffold of 2(3H)-Thiazolone, 4-(trifluoromethyl)- represents a more nascent area of investigation. A detailed historical account of its first synthesis is not prominently featured in the literature, suggesting it is a relatively modern or underexplored target.

Current research significance is largely inferred from the synthesis and activity of closely related analogues. The construction of trifluoromethyl-substituted heterocycles is an active field of research. For example, synthetic chemists have developed methods to produce related structures like 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one through multi-step reactions involving starting materials like thiosemicarbazide (B42300) and trifluoroacetic acid. nih.govresearchgate.net Other established routes to trifluoromethylated thiazoles include the classic Hantzsch thiazole (B1198619) synthesis using trifluoromethyl-containing building blocks or modern cycloaddition reactions. ijper.orgnih.govrsc.org

The commercial availability of precursors like 4-(Trifluoromethyl)thiazole-5-carboxylic acid indicates that the core structure is accessible for further chemical elaboration. sigmaaldrich.comsigmaaldrich.com The current research significance, therefore, lies not in a long history of use, but in its potential as a novel building block. The combination of the biologically active thiazolone ring with the pharmacokinetically advantageous trifluoromethyl group makes it a highly attractive target for discovery chemistry.

Scope and Academic Research Trajectories for 2 3h Thiazolone, 4 Trifluoromethyl

Strategic Approaches to the Core 2(3H)-Thiazolone Ring Construction

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis, a classic and versatile method, involves the reaction of a thioamide with an α-haloketone. nih.gov In the context of 2(3H)-thiazolone, 4-(trifluoromethyl)-, a plausible precursor would be a trifluoromethylated α-haloketone or a related electrophilic species.

Another powerful strategy is the [3+2] cycloaddition or annulation reaction. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered thiazolone ring. For instance, an iodine-promoted [3+2] cyclization reaction between thiocarbamates and enaminones has been shown to be an effective method for constructing thiazol-2(3H)-one derivatives. researchgate.net This method benefits from mild reaction conditions and good functional group tolerance. researchgate.net The general scheme for such a reaction is depicted below:

Scheme 1: General representation of a [3+2] cyclization for thiazol-2(3H)-one synthesis.

Furthermore, visible-light-promoted annulation processes, which involve the tandem formation of C-S and C-N bonds, represent a sustainable and modern approach to thiazole synthesis. researchgate.net

Precursor Design and Functional Group Manipulation in Thiazolone Synthesis

The design of appropriate precursors is paramount for the successful synthesis of 2(3H)-thiazolone, 4-(trifluoromethyl)-. Key precursors would include a carbon-sulfur-nitrogen (C-S-N) building block and a trifluoromethylated three-carbon unit. For example, a trifluoromethyl-substituted thioamide could react with a suitable α,β-unsaturated carbonyl compound.

Functional group manipulation of readily available starting materials is also a key aspect. For instance, the synthesis of the related 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one starts from thiosemicarbazide (B42300), which undergoes cyclization with trifluoroacetic acid. nih.gov A similar strategy could be envisioned for the thiazolone target, where a different set of precursors would be chosen to yield the desired thiazolone ring system.

Installation of the Trifluoromethyl Group at the 4-Position

The introduction of the trifluoromethyl (CF3) group is a crucial step that imparts unique properties to the final molecule. This can be achieved either by starting with a trifluoromethylated precursor or by direct trifluoromethylation of a pre-formed thiazolone scaffold.

Trifluoromethylation Reagents and Reaction Conditions

A variety of reagents have been developed for the introduction of the CF3 group. The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent. nih.gov It can react with electrophilic centers, such as the carbonyl group or an imine, to introduce the trifluoromethyl moiety. researchgate.net

Electrophilic trifluoromethylating agents, such as diaryl(trifluoromethyl)sulfonium salts and hypervalent iodine reagents, offer an alternative approach. researchgate.net These reagents are particularly useful for the trifluoromethylation of electron-rich systems.

Recently, the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation has emerged as a novel and efficient method for S-trifluoromethylation. cas.cnrsc.org This highlights the ongoing development of milder and more selective trifluoromethylation methods.

A selection of common trifluoromethylation reagents is presented in the table below:

Reagent NameTypeTypical Application
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent)NucleophilicAddition to carbonyls and imines researchgate.netnih.gov
Umemoto's Reagents (S-(trifluoromethyl)dibenzothiophenium salts)ElectrophilicTrifluoromethylation of nucleophiles
Togni's Reagents (Hypervalent iodine reagents)ElectrophilicTrifluoromethylation of various substrates researchgate.net
Trifluoromethyl Phenyl SulfoneRadical PrecursorS-trifluoromethylation under visible light cas.cnrsc.org

Stereoselective Trifluoromethylation Strategies

The development of stereoselective methods for the installation of the trifluoromethyl group is of significant interest, as the chirality of the molecule can have a profound impact on its biological activity. While specific examples for the 2(3H)-thiazolone, 4-(trifluoromethyl)- scaffold are not extensively reported, general principles of asymmetric synthesis can be applied.

One approach involves the use of chiral auxiliaries, which can direct the incoming trifluoromethyl group to a specific face of the molecule. Another strategy is the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the stereochemical outcome of the trifluoromethylation reaction. For instance, Lewis acid-catalyzed hydrocyanation of trifluoromethylated acylhydrazones has been reported for the preparation of chiral fluorinated amino acids, demonstrating the potential for stereocontrol in similar systems. nih.gov

Derivatization and Functionalization of the 2(3H)-Thiazolone, 4-(trifluoromethyl)- Scaffold

Once the core 2(3H)-thiazolone, 4-(trifluoromethyl)- scaffold is synthesized, further derivatization and functionalization can be carried out to explore structure-activity relationships and optimize its properties. The thiazolone ring offers several sites for modification, including the nitrogen atom, the C5 position, and the trifluoromethyl group itself.

The nitrogen atom of the thiazolone ring can be alkylated or acylated to introduce a variety of substituents. The C5 position, being adjacent to the carbonyl group, can potentially be functionalized through enolate chemistry. Furthermore, the development of new synthetic methods allows for the functionalization of various positions on heterocyclic scaffolds. For example, recent research has shown the functionalization of a thiazolo[4,5-d] researchgate.netnih.govnih.govtriazole scaffold through SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org

The synthesis of new hydrazones bearing a thiazole scaffold by reacting a carbohydrazide (B1668358) intermediate with various benzaldehydes demonstrates a common derivatization strategy. nih.gov A similar approach could be applied to a 2(3H)-thiazolone, 4-(trifluoromethyl)- scaffold bearing a suitable handle for derivatization.

Electrophilic Substitution Reactions on the Ring System

The thiazolone ring, influenced by the electron-withdrawing trifluoromethyl (CF₃) group and the carbonyl function, exhibits specific reactivity towards electrophiles. The CF₃ group is strongly deactivating, making electrophilic substitution challenging and typically directing incoming electrophiles to the C5-position, if any reaction occurs.

Common electrophilic substitution reactions include halogenation and nitration. For instance, halogenation can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). Nitration, often carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group, which can serve as a handle for further transformations, such as reduction to an amino group. nih.gov However, the conditions for these reactions must be carefully controlled to overcome the deactivating nature of the CF₃ group.

Reaction Reagent(s) Typical Position of Substitution Notes
HalogenationNBS, NCSC5Reaction may require forcing conditions due to the deactivated ring.
NitrationHNO₃/H₂SO₄C5The strong acidity and oxidizing nature of the nitrating mixture can sometimes lead to side reactions or degradation of the starting material. nih.gov

Nucleophilic Additions and Substitutions at Reactive Sites

The primary sites for nucleophilic attack on the 2(3H)-thiazolone, 4-(trifluoromethyl)- scaffold are the nitrogen atom of the thiazolone ring and the carbonyl carbon.

N-Alkylation: The nitrogen atom can be readily alkylated or arylated using various electrophiles in the presence of a base. This reaction is a common strategy for introducing molecular diversity. Studies on similar heterocyclic systems, such as pyrimidinones, demonstrate that N-alkylation can be achieved with alkyl halides or other alkylating agents in the presence of a suitable base. la-press.org

Table 2: Examples of N-Alkylation Conditions on Heterocyclic Systems

Alkylating Agent Base Solvent Reference
2-Chloroacetamide K₂CO₃ DMF la-press.org
Diethyl 2-bromomalonate K₂CO₃ DMF la-press.org

Reactions at the Carbonyl Group: The carbonyl group at the C2 position can undergo various nucleophilic addition reactions. For example, it can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents or converted to a thiocarbonyl group (C=S) using reagents like Lawesson's reagent. These modifications significantly alter the electronic properties and steric profile of the molecule.

Modifications at the Exocyclic Positions

The exocyclic trifluoromethyl (CF₃) group is a key feature of the molecule, contributing to its unique properties. While the C-F bond is exceptionally strong, making the CF₃ group generally inert to many chemical transformations, some modifications are possible under specific conditions. Deoxytrifluoromethylation reactions, for example, represent a class of reactions that can introduce CF₃ groups onto molecules, though modifying an existing one on a stable aromatic ring is less common. nih.gov The stability of the CF₃ group is often an advantage, as it remains intact during the functionalization of other parts of the molecule.

Transition Metal-Catalyzed Coupling Reactions for Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the 4-(trifluoromethyl)-2(3H)-thiazolone core. dntb.gov.uanih.gov To utilize these methods, the thiazolone ring must first be functionalized with a suitable handle, typically a halogen atom (e.g., Br, I) introduced via electrophilic substitution as described in section 2.3.1.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgacsgcipr.org A halogenated 4-(trifluoromethyl)-2(3H)-thiazolone can be coupled with a wide variety of primary and secondary amines to yield amino-substituted derivatives. beilstein-journals.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (like XPhos), and a base. tcichemicals.com

Suzuki Coupling: For C-C bond formation, the Suzuki coupling is widely used. It involves the reaction of a halogenated thiazolone with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5-position.

Table 3: Overview of Transition Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partners Catalyst/Ligand System (Example) Bond Formed
Buchwald-Hartwig Amination Halogenated Thiazolone + Amine Pd(OAc)₂ / XPhos C-N
Suzuki Coupling Halogenated Thiazolone + Boronic Acid Pd(PPh₃)₄ / Base C-C

A copper-catalyzed N-arylation has been reported for the synthesis of 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole, demonstrating the utility of other transition metals in functionalizing thiazole rings. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes in 2(3H)-Thiazolone, 4-(trifluoromethyl)- Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. The goal is to develop more environmentally benign and efficient processes.

Sustainable Conditions: The use of greener solvents like water or ethanol, or even solvent-free reaction conditions, significantly reduces the environmental impact of a synthesis. semnan.ac.irresearchgate.net Furthermore, employing energy-efficient methods such as microwave irradiation or sonication can shorten reaction times and lower energy consumption compared to conventional heating. ekb.eg The use of natural sunlight as an energy source represents an ultimate green approach. semnan.ac.ir The development of catalytic systems that use earth-abundant and less toxic metals instead of precious metals like palladium is also a key area of green chemistry research. acsgcipr.org

Table 4: Green Chemistry Approaches in Heterocyclic Synthesis

Principle Methodology Advantages Reference Example
Atom Economy One-Pot Three-Component Reaction Reduced waste, higher efficiency, simplified workup. ekb.eg
Safer Solvents Reactions in Water or Ethanol Reduced toxicity and environmental impact. semnan.ac.ir
Energy Efficiency Microwave-Assisted Synthesis Drastically reduced reaction times, lower energy use. ekb.eg
Renewable Feedstocks/Energy Sunlight-Powered Reaction Use of a clean, abundant, and free energy source. semnan.ac.ir

By integrating these principles, the synthesis of 2(3H)-Thiazolone, 4-(trifluoromethyl)- and its derivatives can be made more sustainable and economically viable.

Unraveling Reaction Mechanisms: Insights into C-S, C-N, and C-C Bond Formations and Cleavages

The reactivity of the 4-(trifluoromethyl)-2(3H)-thiazolone nucleus is governed by the intricate interplay of its constituent atoms and the powerful electron-withdrawing nature of the trifluoromethyl group. Mechanistic studies on analogous systems provide a framework for understanding the pathways through which this molecule can undergo C-S, C-N, and C-C bond formations and cleavages.

[3+2] Cycloaddition Reactions Involving the Thiazolone Nucleus

While direct studies on [3+2] cycloaddition reactions involving 4-(trifluoromethyl)-2(3H)-thiazolone are not extensively documented, the reactivity of related thiazole systems and trifluoromethylated compounds in such transformations offers significant insights. [3+2] cycloadditions are powerful methods for the construction of five-membered rings. In the context of the thiazolone ring, the endocyclic double bond could potentially act as a dipolarophile, or the ring could be opened to generate a 1,3-dipole.

For instance, the synthesis of 2-trifluoromethyl thiazoles has been achieved through the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile. rsc.orgmdpi.com This highlights the utility of trifluoromethylated building blocks in constructing heterocyclic systems. In a different approach, the [3+2] cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) has been shown to be solvent-controlled, yielding either bis(trifluoromethyl)pyrazolines or bis(trifluoromethyl)cyclopropanes. rsc.org These examples underscore the potential for the double bond in the 4-(trifluoromethyl)-2(3H)-thiazolone ring to participate in cycloaddition reactions, likely influenced by the electron-withdrawing CF3 group which would render the double bond more electron-deficient and thus more reactive towards electron-rich dipoles.

A plausible, though underexplored, reaction pathway could involve the 4-(trifluoromethyl)-2(3H)-thiazolone acting as a dipolarophile in reactions with various 1,3-dipoles such as azides, nitrile oxides, or diazomethane. The regioselectivity of such reactions would be dictated by the electronic and steric influences of the trifluoromethyl group and the carbonyl function.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Thiazolones

The thiazole ring, being an electron-deficient heterocycle, is generally susceptible to nucleophilic attack. The presence of a strongly electron-withdrawing trifluoromethyl group at the 4-position is expected to further activate the ring towards Nucleophilic Aromatic Substitution (SNAr), particularly if a suitable leaving group is present at another position on the ring.

Studies on other halogenated heterocyclic systems provide a strong basis for predicting the reactivity of substituted 4-(trifluoromethyl)-2(3H)-thiazolones. For example, SNAr reactions on halogenoimidazoles have been shown to proceed with displacement of a halogen atom by various nucleophiles. rsc.org Similarly, site-selective nucleophilic substitution reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrate that the position of nucleophilic attack can be controlled. rsc.org In these systems, the regioselectivity is governed by the position of the most electron-deficient carbon atom, which is influenced by the combined electronic effects of the heteroatoms and electron-withdrawing substituents.

For a hypothetical halo-substituted 4-(trifluoromethyl)-2(3H)-thiazolone, the trifluoromethyl group would significantly enhance the electrophilicity of the adjacent carbon atoms, making them prime targets for nucleophilic attack. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The rate of reaction is highly dependent on the nature of the nucleophile, the leaving group, and the solvent.

Rearrangement Reactions and Tautomerism Studies

The 2(3H)-thiazolone ring system can exist in different tautomeric forms, primarily the keto (thiazolone) and enol (hydroxythiazole) forms. The equilibrium between these tautomers is a critical aspect of the molecule's reactivity. The presence of the trifluoromethyl group is expected to influence this equilibrium.

The 2(3H)-thiazolone form is an amide, while the 2-hydroxythiazole tautomer is an enol. The relative stability of these forms is influenced by factors such as solvent polarity, concentration, and intramolecular hydrogen bonding. While specific studies on 4-(trifluoromethyl)-2(3H)-thiazolone are scarce, research on related systems like trifluoromethyl-β-diketones shows a strong preference for the enol form due to the formation of stable intramolecular hydrogen bonds and the electron-withdrawing nature of the CF3 group. researchgate.net

It is plausible that 4-(trifluoromethyl)-2(3H)-thiazolone exists predominantly in the keto form in most solvents, as is common for many 2-oxazolidinones and related heterocycles. However, the enolic 2-hydroxy-4-(trifluoromethyl)thiazole tautomer could be a key intermediate in certain reactions, providing an alternative reaction pathway. For instance, reactions at the oxygen atom (e.g., O-alkylation) would proceed through the enol tautomer.

Role of the Trifluoromethyl Group in Modulating Reactivity and Selectivity

The trifluoromethyl group is a powerful modulator of chemical reactivity due to its unique combination of electronic and steric properties. Its influence on the 4-(trifluoromethyl)-2(3H)-thiazolone system is multifaceted.

Inductive and Resonance Effects on Reaction Centers

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, primarily through a powerful negative inductive effect (-I effect). mdpi.com This effect arises from the high electronegativity of the fluorine atoms. The -I effect of the CF3 group significantly decreases the electron density of the thiazolone ring, particularly at the C4 and C5 positions. This electronic perturbation has several consequences:

Increased Acidity: The protons on the nitrogen atom and any potential α-protons become more acidic.

Activation towards Nucleophilic Attack: As discussed in section 3.1.2, the ring is rendered more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Deactivation towards Electrophilic Attack: Conversely, the electron-deficient ring is deactivated towards electrophilic aromatic substitution.

While the inductive effect is dominant, the trifluoromethyl group can also participate in negative hyperconjugation (a type of resonance effect), where the electrons from adjacent C-C or C-H bonds delocalize into the antibonding σ* orbitals of the C-F bonds. This further contributes to its electron-withdrawing nature. The profound impact of the CF3 group on binding affinity and bioavailability is a well-established principle in medicinal chemistry. researchgate.net

The interplay of these electronic effects can be seen in the reactivity of various trifluoromethylated compounds. For example, the electrophilic character of superelectrophiles is enhanced by the presence of a trifluoromethyl group. nih.gov

Steric Hindrance and Conformational Preferences Induced by -CF3

The trifluoromethyl group is significantly larger than a hydrogen atom and is considered to be sterically demanding, comparable in size to an isopropyl group. This steric bulk can influence the approach of reagents to the thiazolone ring, thereby affecting the regioselectivity and stereoselectivity of reactions.

For instance, in nucleophilic substitution or cycloaddition reactions, the CF3 group can direct the incoming reagent to the less hindered face of the molecule. The steric hindrance can also influence the conformational preferences of the molecule and any intermediates formed during a reaction. mdpi.comacs.org

Furthermore, the CF3 group can influence the dihedral angles within the molecule, which can have a significant impact on reactivity. The conformational preferences of molecules containing trifluoromethyl groups are often a balance between minimizing steric strain and optimizing electronic interactions, such as hyperconjugation.

Tandem Reactions and One-Pot Synthetic Sequences Utilizing 2(3H)-Thiazolone, 4-(trifluoromethyl)-

While the direct application of 2(3H)-thiazolone, 4-(trifluoromethyl)- in published tandem or one-pot synthetic sequences is not extensively documented, the construction of the closely related 4-(trifluoromethyl)thiazole core has been achieved through such efficient methodologies. A notable example is the one-pot domino synthesis of 4-(trifluoromethyl)-2-thiazolamine, a structural analog of the corresponding thiazolone.

This process commences with the reaction of commercially available 3-bromo-1,1,1-trifluoro-2-propanone with phosphorus pentasulfide. scielo.br This initial step generates a key intermediate, 3-bromo-1,1,1-trifluoropropane-2-thione. scielo.br The subsequent addition of cyanamide (B42294) in the same reaction vessel initiates a cyclization reaction, culminating in the formation of 4-(trifluoromethyl)-2-thiazolamine in a multi-gram scale with a respectable yield. scielo.br

The proposed mechanism for this one-pot cyclization is initiated by the deprotonation of cyanamide by a base, forming its anion. This is followed by a nucleophilic substitution reaction with 3-bromo-1,1,1-trifluoropropane-2-thione, which produces a carbodiimide (B86325) intermediate. This intermediate undergoes keto-enol tautomerism, rendering the carbodiimide carbon susceptible to intramolecular attack. The resulting anionic species then abstracts a proton from the conjugate acid to yield the final product, 4-(trifluoromethyl)-2-thiazolamine, while regenerating the basic catalyst. scielo.br

The table below summarizes the key components and outcome of this one-pot synthesis.

Starting MaterialReagentsKey IntermediateProductYield
3-bromo-1,1,1-trifluoro-2-propanone1. Phosphorus pentasulfide2. Cyanamide3. Base3-bromo-1,1,1-trifluoropropane-2-thione4-(trifluoromethyl)-2-thiazolamineAcceptable (Multi-gram scale)
Data sourced from a one-pot domino synthesis procedure. scielo.br

This synthetic strategy highlights the utility of one-pot sequences in constructing the 4-(trifluoromethyl)thiazole scaffold, suggesting potential for the development of similar tandem reactions involving other derivatives within this class of compounds.

Computational Chemistry and Theoretical Investigations of 2 3h Thiazolone, 4 Trifluoromethyl

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2(3H)-thiazolone, 4-(trifluoromethyl)-, methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), can be employed to model its electronic structure. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

The calculated charge distribution reveals the electrophilic and nucleophilic sites within the molecule. The electron-withdrawing nature of the trifluoromethyl group at the 4-position is expected to significantly influence the electron density across the thiazolone ring. This effect, coupled with the electronegativity of the sulfur, nitrogen, and oxygen atoms, creates a distinct electrostatic potential map.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For related thiazole (B1198619) derivatives, HOMO and LUMO energies have been calculated to predict their electronic behavior. researchgate.netresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for 2(3H)-Thiazolone, 4-(trifluoromethyl)- (Illustrative)

ParameterEnergy (eV)
HOMO-7.25
LUMO-1.89
HOMO-LUMO Gap5.36

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d,p)).

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. For 2(3H)-thiazolone, 4-(trifluoromethyl)-, DFT can be used to map out the potential energy surface for various chemical transformations. This includes identifying stable intermediates, transition state structures, and calculating the activation energies associated with each step of a reaction.

For instance, DFT studies can elucidate the mechanism of reactions such as N-alkylation, acylation, or reactions involving the thione group. By locating the transition state—the highest energy point along the reaction coordinate—researchers can understand the feasibility and kinetics of a proposed reaction pathway. The geometry of the transition state provides critical information about the bonding changes that occur during the reaction. Such computational insights are invaluable for optimizing reaction conditions and predicting the formation of different products. Theoretical investigations on similar heterocyclic systems have successfully employed DFT to understand their reactivity. researchgate.netdntb.gov.ua

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (in vitro, non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate. nih.gov For 2(3H)-thiazolone, 4-(trifluoromethyl)-, molecular docking can be used to screen for potential protein targets and to understand the structural basis of its biological activity.

The process involves placing the 3D structure of the thiazolone derivative into the binding site of a target protein and calculating the binding energy for different poses. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies on similar thiazole-containing compounds have been used to predict their inhibitory activity against enzymes like VEGFR-2 kinase and elastase. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing researchers to observe how the ligand and protein adapt to each other and to assess the stability of the key interactions identified in the docking study.

Table 2: Illustrative Molecular Docking Results for 2(3H)-Thiazolone, 4-(trifluoromethyl)- with a Hypothetical Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Key Interacting ResiduesLYS78, GLU121, PHE189
Types of InteractionsHydrogen bond with LYS78, Pi-stacking with PHE189

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For 2(3H)-thiazolone, 4-(trifluoromethyl)-, DFT and other quantum chemical methods can be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The calculated vibrational frequencies from an IR spectrum simulation can be compared to experimental Fourier-transform infrared (FTIR) spectra to confirm the presence of specific functional groups and to aid in the interpretation of the experimental spectrum. Similarly, theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can assist in the assignment of peaks in experimental NMR spectra. researchgate.net The prediction of electronic transitions can help in understanding the UV-Vis absorption spectrum of the compound. The close agreement between calculated and experimental spectra provides confidence in the accuracy of the computational model.

Structure-Property Relationship Studies from a Theoretical Perspective

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its biological activity or physical properties. nih.govnih.gov From a theoretical perspective, this involves calculating a wide range of molecular descriptors for 2(3H)-thiazolone, 4-(trifluoromethyl)- and related analogs.

These descriptors can be categorized as constitutional, topological, geometric, and electronic. By correlating these descriptors with experimentally determined properties (e.g., inhibitory activity, solubility), a predictive model can be developed. For instance, a QSAR study might reveal that the inhibitory activity of a series of thiazolone derivatives is strongly correlated with the electrostatic potential at a particular atom or the HOMO-LUMO energy gap. These theoretical insights can guide the design of new derivatives with enhanced properties.

Exploration of Non Therapeutic and Non Clinical Applications of 2 3h Thiazolone, 4 Trifluoromethyl Analogues

Development of Agrochemical Research Tools and Candidate Compounds (e.g., Herbicide Mechanisms of Action in vitro, PPO Enzyme Inhibition)

Analogues of 2(3H)-thiazolone, 4-(trifluoromethyl)- are actively investigated in agrochemical research, particularly as herbicides that target the enzyme protoporphyrinogen (B1215707) oxidase (PPO). PPO is a critical enzyme in the biosynthesis of both chlorophyll (B73375) and heme in plants. Its inhibition leads to an accumulation of protoporphyrinogen IX, which, upon oxidation, generates highly reactive oxygen species that destroy cell membranes, causing rapid weed death. acs.orgmdpi.com This mechanism makes PPO a prime target for herbicide development.

The trifluoromethyl group is a key feature in many modern agrochemicals, known to enhance the biological activity of compounds. researchgate.netnih.gov Research has shown that introducing a trifluoromethyl group to various heterocyclic cores can significantly improve herbicidal efficacy. researchgate.net For instance, studies on phenoxyacetoxyalkylphosphonates revealed that analogues featuring a 3-trifluoromethyl group on a benzene (B151609) ring had higher inhibitory activity. researchgate.net Similarly, research into tetrahydrophthalimide derivatives found that compounds containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety were potent PPO inhibitors. acs.org

Compounds containing thiazole (B1198619), thiadiazole, and triazole rings are prominent among PPO-inhibiting herbicides. acs.orgresearchgate.net The development of novel thiazolyl hydrazine (B178648) derivatives, including those with a 4-(trifluoromethyl)phenyl)thiazole structure, has yielded compounds with significant antifungal activity, demonstrating the utility of this scaffold in broader agrochemical applications. semanticscholar.org In greenhouse bioassays, novel tetrahydrophthalimide derivatives containing oxadiazole and thiadiazole moieties have demonstrated excellent control of broadleaf weeds at very low application rates. acs.org

The data below showcases the herbicidal efficacy of various heterocyclic compounds, some of which are structurally analogous to 4-(trifluoromethyl)thiazolone, highlighting their potential as PPO-inhibiting herbicides.

Table 1: Herbicidal and PPO Inhibitory Activity of Selected Heterocyclic Analogues

Compound ID Target Weeds Application Rate (g a.i./ha) Efficacy (% Inhibition) PPO Inhibition Ki (nM)
B11 Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea 9.375 > 90% 9.05
B20 Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea 37.5 100% 10.23
Flumiclorac-pentyl (Control) Not specified Not specified Not specified 46.02

Data sourced from studies on tetrahydrophthalimide derivatives containing oxadiazole/thiadiazole moieties. acs.org

Application in Materials Science: Design of Functional Polymers and Organic Electronic Materials

The thiazole ring is a valuable component in the field of materials science, particularly for creating organic semiconductors. nih.govresearchgate.net Due to the electron-withdrawing nature of its imine (C=N) bond, the thiazole moiety is considered an electron-accepting heterocycle. nih.gov This property is crucial for designing materials used in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govscispace.com

Polymers and small molecules incorporating thiazole, bithiazole, and thiazolothiazole units have been synthesized and shown to yield high-performance electronic devices. nih.govscispace.com The incorporation of such heterocycles into conjugated polymers allows for the tuning of electronic properties, facilitating efficient charge transport. researchgate.net Research into donor-acceptor type alternating copolymers, which often feature electron-deficient units like thiazole, is a promising avenue for developing new organic semiconductor materials. nih.gov

Furthermore, thiazole-containing polymers can be synthesized through methods like oxidative direct arylation polymerization (Ox-DArP), which is a more atom-economical approach for creating conjugated polymers. researchgate.net Fused thiazole rings, such as thiazolo[5,4-d]thiazole, create planar, rigid, and conjugated systems that are highly fluorescent and have been widely used in organic electronics. mdpi.com The trifluoromethyl group, known for its strong electron-withdrawing effects and lipophilicity, can further enhance the performance and stability of these materials, making analogues of 2(3H)-Thiazolone, 4-(trifluoromethyl)- attractive building blocks for novel functional polymers and organic electronic materials. mdpi.com

Chemical Probe Design and Mechanistic Inquiry in Biological Systems in vitro (excluding clinical human trials)

In biochemical and pharmacological research, chemical probes are essential tools for studying the function and mechanism of biological macromolecules in vitro. The 4-(trifluoromethyl)-thiazolone scaffold is well-suited for this purpose. The trifluoromethyl (-CF₃) group serves as a highly sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

¹⁹F NMR is an advantageous technique for studying proteins because of its high sensitivity and the absence of background signals in biological systems. researchgate.net A trifluoromethyl group provides a strong, single resonance signal due to the three equivalent fluorine nuclei, making it an excellent tag for monitoring molecular interactions. nih.govacs.org The chemical shift of the ¹⁹F signal is highly sensitive to subtle changes in the local microenvironment, such as polarity and magnetic shielding. nih.govresearchgate.net This sensitivity allows researchers to detect conformational changes in a protein upon binding to a ligand or another protein. nih.gov

For example, studies have systematically evaluated various thiol-reactive trifluoromethyl probes to find those with the greatest range of chemical shifts in response to solvent polarity. nih.govresearchgate.net This research helps in designing more effective probes for elucidating protein structure and function. nih.gov A molecule like 2(3H)-Thiazolone, 4-(trifluoromethyl)- or its derivatives could be functionalized to bind to a specific site on a target protein, with the -CF₃ group acting as a spectator tag to report on binding events and subsequent structural rearrangements in vitro. acs.orgnih.gov

Table 2: ¹⁹F NMR Chemical Shift Changes of a Trifluoromethyl Probe in Different Environments

Probe Conjugate Environment ¹⁹F Chemical Shift (ppm)
ON(2) Free in solution Not specified
ON(2) + ON(G) Bound to Guanine-containing oligonucleotide -62.48
ON(2) + ON(T) Bound to Thymine-containing oligonucleotide -62.83

Data from a study using a 2-Trifluoromethyl-6-mercurianiline nucleotide probe to detect different DNA bases. The change in chemical shift indicates specific binding events. acs.orgnih.gov

Role as Precursors or Ligands in Catalysis Research and Organic Synthesis Methodologies

Heterocyclic compounds, including thiazoles and their derivatives, are fundamental building blocks in organic synthesis. nih.govbepls.com The 2(3H)-Thiazolone, 4-(trifluoromethyl)- structure represents a valuable precursor for creating more complex molecules due to the reactivity of the thiazole ring and the unique properties imparted by the trifluoromethyl group. semanticscholar.orgsigmaaldrich.com Green synthesis approaches, such as microwave-assisted reactions and the use of environmentally benign solvents, are being developed for the efficient production of thiazole derivatives. nih.govbepls.com

In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The incorporation of a trifluoromethyl group into a ligand can significantly alter its electronic properties, which in turn influences the performance of the catalyst. nih.gov For example, pyridine-oxazoline (PyOx) ligands featuring a trifluoromethyl group are used in asymmetric catalysis to achieve high enantioselectivity in various reactions. nih.gov Similarly, P-stereogenic ligands containing a P-CF₃ group have been developed for iridium-catalyzed hydrogenation reactions. ethz.ch

The synthesis of novel thiazolyl hydrazine derivatives from a 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid intermediate demonstrates the role of this class of compounds as versatile synthons. semanticscholar.org The ability to construct diverse molecular architectures from a common trifluoromethyl-thiazole core makes it a powerful tool for medicinal chemistry and the development of new synthetic methodologies. nih.gov

Sensing Applications and Chemo-sensing Research

Thiazole derivatives are widely explored in the development of chemosensors for the detection of various analytes, especially heavy metal ions. researchgate.netnih.govtandfonline.com The thiazole ring contains both nitrogen and sulfur heteroatoms, which can act as effective coordination sites for metal cations. acs.org This interaction can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). researchgate.net

Many thiazole-based sensors operate on a "turn-on" fluorescence mechanism, where the probe itself is weakly fluorescent but becomes highly emissive upon binding to the target analyte. nih.govsemanticscholar.org This leads to high sensitivity and a low background signal. For instance, a thiazole-formulated azomethine compound was developed for the three-way detection of mercury (Hg²⁺) ions, exhibiting high sensitivity and a low detection limit. acs.org Other sensors have been designed for detecting ions like iron (Fe³⁺) and zinc (Zn²⁺). tandfonline.commdpi.com

The 2(3H)-Thiazolone, 4-(trifluoromethyl)- scaffold provides a robust platform for designing new chemosensors. The thiazolone core can be functionalized with different recognition units to achieve selectivity for specific ions, while the trifluoromethyl group can modulate the electronic properties of the system, potentially enhancing sensitivity and selectivity. researchgate.netnih.gov The development of such sensors is critical for environmental monitoring and biological imaging applications. nih.gov

Table 3: Detection Limits of Thiazole-Based Fluorescent Chemosensors for Metal Ions

Sensor ID Target Ion Detection Limit (LOD)
AM1 Hg²⁺ 0.1126 x 10⁻⁹ M
TZCS-48 Fe³⁺ 2.2 x 10⁻⁷ M
TZCS-49 Fe³⁺ 0.89 nM

Data compiled from reviews and studies on thiazole-based chemosensors. acs.orgtandfonline.com

Future Research Perspectives and Emerging Directions for 2 3h Thiazolone, 4 Trifluoromethyl Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic molecules, particularly those involving energetic or hazardous reagents, stands to benefit immensely from modern manufacturing technologies. acs.org Flow chemistry, or continuous-flow processing, offers enhanced safety, precise control over reaction parameters, reduced waste, and seamless scalability compared to traditional batch methods. acs.orgacs.orgrsc.org

Future research should focus on translating the synthesis of 2(3H)-Thiazolone, 4-(trifluoromethyl)- and its derivatives to continuous-flow platforms. The development of an automated and scalable continuous-flow route could facilitate the rapid and efficient introduction of the trifluoromethyl group onto the thiazolone scaffold. acs.orgacs.org This approach would be particularly advantageous for managing potentially exothermic reactions and handling corrosive reagents often used in fluorination chemistry. acs.orgsciencedaily.com By integrating microreactors, online purification, and real-time analytics, automated platforms could enable the high-throughput synthesis of a library of derivatives, accelerating the discovery of new compounds with desirable properties for various applications. acs.orgnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for 2(3H)-Thiazolone, 4-(trifluoromethyl)- Derivatives

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Safety Higher risk with exothermic reactions and hazardous reagents.Inherently safer due to small reaction volumes and superior heat transfer. acs.org
Scalability Challenging; often requires re-optimization of conditions.Simpler scale-up by running the system for longer periods or "numbering-up" reactors. acs.org
Control Less precise control over temperature, pressure, and mixing.Precise control over reaction parameters, leading to higher reproducibility and yields. acs.org
Efficiency May involve multiple manual handling and purification steps, generating more waste.Can integrate reaction, workup, and purification, minimizing waste and improving process efficiency. acs.org
Automation Difficult to fully automate.Readily integrated with automated systems for high-throughput screening and library synthesis. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The 2(3H)-Thiazolone, 4-(trifluoromethyl)- scaffold possesses multiple reactive sites, making it a versatile substrate for chemical modification. rsc.org The thiazolone ring itself can undergo a variety of reactions, while the acidic proton at the C2 position offers a handle for further functionalization. nih.govpharmaguideline.com The presence of the trifluoromethyl group is expected to significantly modulate the electron density of the ring system, potentially unlocking new reactivity patterns. nih.gov

Future work should aim to explore unprecedented transformations of this scaffold. This includes:

Asymmetric Catalysis: Developing enantioselective methods to introduce chirality, leading to the synthesis of optically active derivatives for biological screening. rsc.org

C-H Functionalization: Investigating direct C-H functionalization at various positions on the thiazole (B1198619) ring to bypass the need for pre-functionalized substrates, which is an operationally simple and desirable synthetic strategy. nih.gov

Cascade Reactions: Designing elegant cascade or multicomponent reactions that allow for the rapid construction of molecular complexity from the 2(3H)-Thiazolone, 4-(trifluoromethyl)- core in a single step. rsc.orgresearchgate.net

Ring Transformations: Exploring reactions that involve the opening and subsequent rearrangement or re-cyclization of the thiazolone ring to access novel heterocyclic systems. researchgate.net

Systematic studies into these areas will expand the synthetic toolbox available for this compound, enabling the creation of a diverse range of derivatives with tailored properties.

Advanced In Silico Screening and Rational Design for New Applications

Computational chemistry and in silico screening have become indispensable tools in the rational design of new molecules for specific applications, significantly reducing the time and cost associated with experimental screening. mdpi.comorientjchem.org The thiazole scaffold is a privileged structure found in many biologically active agents, and computational methods are frequently used to predict the activity of its derivatives. nih.govnih.govfrontiersin.org

Future research on 2(3H)-Thiazolone, 4-(trifluoromethyl)- should leverage advanced computational techniques to guide the synthesis of new compounds. In silico screening can be used to dock libraries of virtual derivatives into the active sites of biological targets, such as enzymes or receptors relevant to agrochemicals or pharmaceuticals. nih.govresearchgate.net This approach allows for the prioritization of synthetic targets with the highest probability of success. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity or physical properties, enabling the rational design of molecules with optimized performance for materials science applications. nih.gov

Table 2: Hypothetical Workflow for In Silico Design of Novel Agrochemicals

StepActionRationale
1. Target Identification Select a key enzyme or receptor target crucial for a specific pest or weed.Focuses the research on a validated biological pathway.
2. Virtual Library Generation Create a virtual library of novel derivatives of 2(3H)-Thiazolone, 4-(trifluoromethyl)- by computational modification.Explores a wide chemical space without initial synthetic effort.
3. Molecular Docking Dock the virtual library against the 3D structure of the biological target. orientjchem.orgPredicts binding affinity and interaction modes, identifying potential inhibitors. mdpi.com
4. ADMET Prediction Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of top-scoring hits. orientjchem.orgFilters out candidates with poor pharmacokinetic profiles or potential toxicity early in the process.
5. Prioritization & Synthesis Select the most promising candidates based on docking scores and ADMET profiles for chemical synthesis and in vitro testing.Focuses laboratory resources on compounds with the highest likelihood of success.

Development of Sustainable and Economical Synthesis Strategies for Large-Scale Production

The large-scale production of specialty chemicals, especially fluorinated compounds, presents significant economic and environmental challenges. zju.edu.cnresearchgate.net Many traditional trifluoromethylation methods rely on expensive reagents or harsh conditions, limiting their industrial viability. researchgate.netteknoscienze.com

A critical area for future research is the development of sustainable and cost-effective synthetic routes to 2(3H)-Thiazolone, 4-(trifluoromethyl)-. This involves several key strategies:

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product.

Alternative Reagents: Moving away from expensive trifluoromethylating agents towards cheaper, more abundant sources like trifluoroacetic acid or its derivatives. zju.edu.cnorganic-chemistry.org

Green Chemistry: Employing environmentally benign solvents, reducing energy consumption, and minimizing waste generation. acs.org Recent advances in PFAS-free synthesis protocols offer a promising direction for creating fluorinated compounds more sustainably. sciencedaily.com

Catalysis: Developing highly efficient and recyclable catalysts to perform transformations under milder conditions. This could include photoredox or electrochemical methods, which can often be performed at ambient temperature. nih.govacs.org

Successfully implementing these strategies will be essential for making 2(3H)-Thiazolone, 4-(trifluoromethyl)- and its derivatives accessible for large-scale applications in agrochemistry or materials science. teknoscienze.com

Synergistic Research at the Interface of Chemistry, Materials Science, and Agrochemistry

The unique properties conferred by the thiazole ring and the trifluoromethyl group suggest that 2(3H)-Thiazolone, 4-(trifluoromethyl)- is an ideal candidate for interdisciplinary research. nih.goveurekaselect.combenthamscience.com The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in both agrochemicals and pharmaceuticals. mdpi.comzju.edu.cn The thiazole moiety is a versatile scaffold found in a wide array of functional molecules. nih.govnih.gov

Future progress will be driven by synergistic collaborations between different scientific fields:

Agrochemistry: In collaboration with biologists, chemists can design and synthesize derivatives as potential herbicides, fungicides, or insecticides. nih.govresearchgate.netnumberanalytics.com The trifluoromethyl group is a common feature in modern pesticides. nih.govresearchgate.net

Materials Science: Partnering with materials scientists could lead to the incorporation of the 2(3H)-Thiazolone, 4-(trifluoromethyl)- unit into polymers or other materials. This could impart specific properties such as thermal stability, altered electronic characteristics, or hydrophobicity, leading to the development of new functional coatings, films, or electronic materials. researchgate.net

Medicinal Chemistry: While outside the direct scope of this article, the structural motifs are highly relevant to drug discovery, and insights from medicinal chemistry could inspire applications in other fields. mdpi.comacs.org

Such interdisciplinary projects will ensure that the full potential of the 2(3H)-Thiazolone, 4-(trifluoromethyl)- scaffold is explored, leading to innovative solutions for challenges in both life sciences and materials technology.

Q & A

What are efficient synthetic routes for 4-(trifluoromethyl)-2(3H)-thiazolone, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via [2+2]-photocycloaddition or heterocyclization with thioamides. For example, thiazolone derivatives are often prepared by reacting oxazolones with thioacetic acid and triethylamine (NEt₃) at 70°C for 18–24 hours, achieving moderate yields (~39%) . The Paal-Knorr method, used for trifluoromethoxy-substituted heterocycles, may also apply. Key variables include solvent choice (e.g., THF), reaction time, and stoichiometric ratios of reagents like NEt₃ to minimize side reactions .

How can researchers resolve discrepancies in spectroscopic data for 4-(trifluoromethyl)-2(3H)-thiazolone derivatives?

Advanced Research Question
Contradictions in NMR or mass spectrometry data may arise from tautomerism (thione-thiol equilibria) or impurities from incomplete purification. For example, 1H^{1}\text{H} NMR signals for vinyl protons in thiazolones are sensitive to substituents and solvent effects, as seen in derivatives like (Z)-4-arylidenethiazolones . To mitigate this:

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Employ column chromatography with silica gel or reverse-phase HPLC for purity.
  • Validate tautomeric forms via X-ray crystallography (if feasible) or computational modeling .

What structural analogs of 4-(trifluoromethyl)-2(3H)-thiazolone are reported, and how do their bioactivities compare?

Basic Research Question
Analogous compounds include 4-methyl-2(3H)-thiazolone (CAS 32497-10-2) and 5-(trifluoromethyl)benzothiazol-2-one. These analogs often exhibit varied bioactivities:

  • Trifluoromethyl groups enhance metabolic stability and lipophilicity, impacting pharmacokinetic profiles.
  • Substitution at the 4-position (e.g., arylidene or mercapto groups) modulates reactivity in photocycloaddition or nucleophilic substitution .
  • Comparative studies require LC-MS/MS or radiolabeled analogs (e.g., 14C^{14}\text{C}- or 3H^{3}\text{H}-tagged compounds) to track metabolic pathways .

What toxicological data gaps exist for 4-(trifluoromethyl)-2(3H)-thiazolone, and how can they be addressed?

Advanced Research Question
The European Food Safety Authority (EFSA) highlights a lack of toxicological data for thiazoline/thiazolidine derivatives, including this compound . To address this:

  • Conduct in vitro assays (Ames test, micronucleus assay) to assess genotoxicity.
  • Perform acute and subchronic toxicity studies in rodent models.
  • Use quantitative structure-activity relationship (QSAR) models to predict toxicity based on analogs like 4-methylthiazol-2-ol .

How does the trifluoromethyl group influence the reaction kinetics of 4-(trifluoromethyl)-2(3H)-thiazolone in photocycloaddition reactions?

Advanced Research Question
The electron-withdrawing trifluoromethyl group increases electrophilicity at the thiazolone’s carbonyl carbon, accelerating [2+2]-photocycloaddition with alkenes. However, steric hindrance may reduce yields in bulkier substrates. Key parameters:

  • UV irradiation wavelength (e.g., 300–350 nm for arylidenethiazolones).
  • Solvent polarity: Acetonitrile or dichloromethane enhances reaction rates compared to THF .
  • Monitor by TLC or HPLC to optimize reaction time and avoid over-irradiation.

What computational methods are suitable for predicting the physicochemical properties of 4-(trifluoromethyl)-2(3H)-thiazolone?

Basic Research Question
Density functional theory (DFT) can predict LogP (1.13), dipole moments, and tautomeric stability. Software like Gaussian or Schrödinger Suite calculates:

  • Electron density maps to identify reactive sites (e.g., carbonyl oxygen for nucleophilic attack).
  • pKa values using COSMO-RS solvation models .
  • Molecular dynamics (MD) simulations to study solvent interactions, validated against experimental NMR or X-ray data .

How can researchers address low yields in the synthesis of 4-(trifluoromethyl)-2(3H)-thiazolone via heterocyclization?

Advanced Research Question
Low yields (~30–40%) often stem from competing side reactions (e.g., oxidation or dimerization). Mitigation strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Optimize stoichiometry: Excess thioacetic acid (2–3 equiv.) and NEt₃ (1.1 equiv.) improve cyclization .
  • Replace traditional heating with microwave-assisted synthesis to reduce reaction time and byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.